3-(8-amino-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione
Description
Chemical Structure and Properties The compound 3-(8-amino-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione (CAS: 1023814-75-6) is a heterocyclic molecule featuring a piperidine-2,6-dione scaffold fused with a substituted quinazolinone moiety. Its molecular formula is C₁₄H₁₄N₄O₃, with a molecular weight of 286.29 g/mol . The quinazolinone ring includes an 8-amino group and a 2-methyl substituent, which may influence its solubility, stability, and biological interactions. The piperidine-2,6-dione core is a common motif in pharmaceuticals, particularly in immunomodulatory and proteolysis-targeting chimeras (PROTACs).
Characterization typically employs ¹H/¹³C NMR and LCMS to confirm structural integrity .
Properties
IUPAC Name |
3-(8-amino-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-7-16-12-8(3-2-4-9(12)15)14(21)18(7)10-5-6-11(19)17-13(10)20/h2-4,10H,5-6,15H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWHRLMHMXRUBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N)C(=O)N1C3CCC(=O)NC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
First Stage: Formation of 3-(4H-Quinazolin-3-yl)piperidine-2,6-dione
Aminobenzylamine derivatives react with 3-bromoglutarimide in inert solvents (e.g., tetrahydrofuran or 1,4-dioxane) under basic conditions (triethylamine or ethyl-diisopropylamine). Elevated temperatures (20–100°C) facilitate nucleophilic substitution, forming the quinazolinone-imide intermediate.
Key Reaction Conditions :
Second Stage: Cyclocondensation with Orthoformic Acid Triethyl Ester
The intermediate undergoes cyclocondensation with orthoformic acid triethyl ester at 120°C for 3 hours. Flash chromatography (ethyl acetate/methanol, 2:1) purifies the product, yielding 67% of the target compound as colorless crystals.
Characterization Data :
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Melting Point : 258°C
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1H-NMR (300 MHz, DMSO-d6) : δ = 11.1 ppm (s, 1H), 7.1–6.85 (m, 4H), 4.55–4.25 (m, 3H), 2.85–2.55 (m, 3H), 2.0 (m, 1H).
Copper-Catalyzed Imidoylative Cross-Coupling for Quinazolinone Formation
A copper-catalyzed method constructs the quinazolinone core before coupling with the piperidine-dione.
Synthesis of 2-Isocyanobenzoates
Anthranilic acid derivatives react with isocyanides in the presence of POCl₃ and Et₃N, forming 2-isocyanobenzoates.
General Procedure :
Cyclocondensation with Amines
2-Isocyanobenzoates undergo Cu(OAc)₂-catalyzed coupling with amines (aliphatic or aromatic) under microwave irradiation (150°C, 20 minutes). This step forms 3-substituted quinazolin-4(3H)-ones, which are later functionalized with the piperidine-dione group.
Optimized Conditions :
Solvent-Free Piperidine-2,6-dione Synthesis via Michael Addition
A scalable method synthesizes the piperidine-2,6-dione scaffold from acetates and acrylamides.
Michael Addition and Cyclization
Potassium tert-butoxide promotes a Michael addition between acrylamides and acetates, followed by intramolecular nucleophilic substitution.
Key Advantages :
Coupling with Quinazolinone Derivatives
The piperidine-2,6-dione product reacts with pre-synthesized 8-amino-2-methyl-3,4-dihydroquinazolin-4-one under acidic conditions (HCl/EtOH), forming the target compound.
One-Pot Tandem Reaction for Fused Scaffolds
Inspired by marine alkaloid synthesis, a one-pot approach combines anthranilic acid, α-amino acids, and tryptophan methyl esters to form the pyrazino[2,1-b]quinazoline-3,6-dione core.
Reaction Mechanism
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Peptide Coupling : Anthranilic acid reacts with α-amino acids to form linear tripeptides.
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Cyclization : Acidic conditions induce cyclocondensation, yielding the quinazolinone-piperidine-dione hybrid.
Conditions :
Comparative Analysis of Methods
Optimization Strategies
Catalytic System Tuning
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Cu(OAc)₂ vs. Pd Catalysts : Copper acetate provides cost-effective mediation for C–N coupling, whereas palladium catalysts (though unused in current methods) could enhance aryl-amide bond formation.
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Base Selection : Et₃N outperforms stronger bases (e.g., K₂CO₃) in minimizing side reactions during cyclocondensation.
Solvent Effects
Chemical Reactions Analysis
Types of Reactions: 3-(8-amino-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce nitro groups to amines.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted quinazolinones.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal applications due to its bioactive properties. Research indicates potential therapeutic uses such as:
- Antimicrobial Activity : Studies have demonstrated that quinazolinone derivatives can exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties : The compound may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. Its mechanism includes the inhibition of angiogenesis, which is crucial in tumor development .
Drug Discovery
Due to its structural diversity, 3-(8-amino-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione serves as a valuable scaffold in drug discovery:
- Enzyme Inhibition : The compound can act as an enzyme inhibitor, targeting specific proteins involved in disease pathways.
- Receptor Binding : It may interact with various receptors, influencing biological responses relevant to treating conditions such as inflammation and autoimmune diseases .
Chemical Synthesis
In synthetic chemistry, this compound can be utilized as a building block for creating more complex molecules:
- Synthesis of Quinazolinone Derivatives : It can be employed in synthesizing other quinazolinone derivatives through various chemical reactions such as oxidation and reduction .
Case Studies and Research Findings
Several studies have explored the applications of this compound in detail:
- Anticancer Activity :
- Antimicrobial Effects :
- Biological Mechanism Exploration :
Mechanism of Action
The mechanism by which 3-(8-amino-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(8-amino-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione with structurally or functionally related piperidine-2,6-dione derivatives:
Key Structural and Functional Differences
Core Scaffold: The target compound features a quinazolinone ring, whereas analogs like lenalidomide and iberdomide use isoindolinone cores. Quinazolinones are associated with kinase inhibition (e.g., EGFR), while isoindolinones are linked to cereblon-mediated ubiquitination .
Substituent Effects: Electron-withdrawing groups (e.g., -Br, -F in ) increase lipophilicity and metabolic stability. Amino groups (e.g., 4-amino in lenalidomide) are critical for cereblon binding and immunomodulatory activity . The 8-amino-2-methyl substituent in the target compound may confer unique hydrogen-bonding interactions or steric effects .
Iberdomide’s morpholinylmethyl phenoxy group enhances solubility and target engagement compared to simpler analogs .
Research Findings
- Cereblon Binding: Lenalidomide and iberdomide bind cereblon to degrade IKZF1/3 transcription factors, but the quinazolinone-based target compound may interact with distinct E3 ligases or kinases due to scaffold differences .
- Synthetic Accessibility: Isoindolinone derivatives are often synthesized via Pd-catalyzed cross-coupling or SNAr reactions, while quinazolinone synthesis may require cyclocondensation of anthranilic acid derivatives .
- NMR Data : For example, 3-(4-(3-hydroxyphenyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione shows aromatic proton shifts at δ 6.7–7.2 ppm, whereas halogenated analogs exhibit downfield shifts due to electron-withdrawing effects .
Biological Activity
The compound 3-(8-amino-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione is a quinazolinone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 286.3 g/mol. The compound features a quinazolinone core linked to a piperidine-2,6-dione moiety, contributing to its unique pharmacological profile.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It may function by:
- Enzyme Inhibition : The compound potentially inhibits various enzymes involved in cellular signaling pathways.
- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing downstream biological responses.
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties . For example:
- Diffuse Large B-cell Lymphoma : A related compound has shown efficacy in treating this type of lymphoma through immunomodulatory mechanisms and targeting the protein cereblon, which is part of the cullin ring E3 ubiquitin ligase complex (CRL4) .
- Mechanistic Insights : The antitumor effects are thought to be mediated through apoptosis induction in cancer cells and modulation of immune responses .
Antimicrobial Activity
The quinazolinone structure has been associated with antimicrobial properties. Studies have demonstrated that compounds similar to this compound exhibit activity against various bacterial strains, suggesting potential applications in treating infections .
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
In a controlled study involving cancer cell lines, derivatives similar to this compound were tested for cytotoxicity. The results indicated that these compounds significantly reduced cell viability in various hematological malignancies while promoting apoptosis through the upregulation of pro-apoptotic genes such as p53 and Bax .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(8-amino-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the quinazolinone core followed by coupling to the piperidine-2,6-dione moiety. Key steps include:
- Amine protection/deprotection to prevent unwanted side reactions.
- Optimized coupling conditions (e.g., temperature, solvent polarity) to enhance regioselectivity. For example, polar aprotic solvents like DMF improve reaction efficiency, while elevated temperatures (80–100°C) accelerate ring closure .
- Purification via crystallization using solvent systems like ethanol/water to isolate high-purity crystalline forms .
- Critical Parameters : Monitor reaction progress via HPLC or LC-MS to detect intermediates and byproducts.
Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized for characterization?
- Methodological Answer :
- X-ray crystallography is the gold standard for confirming stereochemistry and crystal packing, particularly for polymorphic forms .
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) resolves proton environments and confirms substitution patterns on the quinazolinone and piperidine rings .
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
- Thermogravimetric analysis (TGA) assesses thermal stability, which correlates with storage conditions for lab-scale batches .
Q. What is the hypothesized mechanism of action in anticancer research, and how is target engagement evaluated?
- Methodological Answer : The compound’s mechanism is linked to:
- Cereblon (CRBN) binding , common to immunomodulatory drugs (IMiDs), leading to ubiquitination and degradation of oncogenic substrates .
- In vitro assays : Measure IC₅₀ values in cancer cell lines (e.g., multiple myeloma) using MTT assays.
- Co-immunoprecipitation (Co-IP) confirms CRBN interaction, while proteasome inhibition controls validate degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different polymorphic forms?
- Methodological Answer :
- Polymorph screening : Use solvent-drop grinding or high-throughput crystallization to identify stable forms (e.g., anhydrous vs. hydrates) .
- Dissolution testing : Compare solubility and dissolution rates in biorelevant media (e.g., FaSSIF) to correlate bioavailability with polymorphic efficacy .
- In vivo pharmacokinetics : Administer distinct polymorphs to animal models and measure plasma concentration-time profiles to assess bioequivalence .
Q. What strategies optimize enantiomeric purity during synthesis, and how is chiral resolution achieved?
- Methodological Answer :
- Chiral auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during key synthetic steps to enforce stereocontrol .
- Chiral chromatography : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak®) for preparative-scale separation .
- Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions .
Q. How do researchers design experiments to evaluate synergistic effects with existing chemotherapeutics?
- Methodological Answer :
- Combinatorial screening : Test the compound in combination with proteasome inhibitors (e.g., bortezomib) or HDAC inhibitors using matrix-based dose-response assays .
- Synergy quantification : Calculate combination indices (CI) via the Chou-Talalay method, where CI < 1 indicates synergy .
- Transcriptomic profiling : RNA-seq or NanoString analysis identifies pathways upregulated/downregulated in combination therapy vs. monotherapy .
Q. What computational approaches predict metabolic liabilities and guide structural modifications?
- Methodological Answer :
- In silico metabolism prediction : Tools like MetaSite or GLORYx simulate phase I/II metabolism, highlighting vulnerable sites (e.g., oxidation of the piperidine ring) .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the quinazolinone) with metabolic stability using datasets from analogs .
- Docking studies : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to prioritize derivatives with reduced metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
